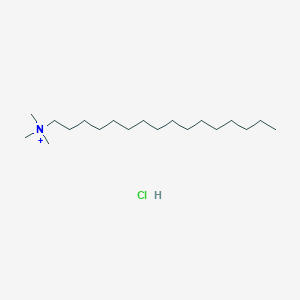
Trimethyl-1-hexadecanaminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl-1-hexadecanaminium chloride, also known as cetyltrimethylammonium chloride, is a quaternary ammonium compound. It is widely used in various industries due to its surfactant properties, which allow it to lower the surface tension of liquids. This compound is commonly found in personal care products, pharmaceuticals, and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethyl-1-hexadecanaminium chloride can be synthesized through a quaternization reaction. One common method involves the reaction of hexadecylamine with methyl chloride in the presence of a solvent such as ethanol. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where hexadecylamine and methyl chloride are continuously fed into the system. The reaction mixture is then heated to promote the quaternization process. After the reaction is complete, the product is purified through crystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl-1-hexadecanaminium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions and complexation with various anions .
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other anions. The reaction conditions typically include aqueous or alcoholic solvents and moderate temperatures.
Ion-Exchange Reactions: These reactions occur in the presence of ion-exchange resins or other ionic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, in substitution reactions with hydroxide ions, the product is often a hydroxide salt of the quaternary ammonium compound .
Aplicaciones Científicas De Investigación
Trimethyl-1-hexadecanaminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the preparation of micelles and vesicles for studying membrane proteins and other biological molecules.
Medicine: It serves as an antiseptic agent in various pharmaceutical formulations.
Industry: The compound is used in the production of emulsifiers, detergents, and fabric softeners.
Mecanismo De Acción
Trimethyl-1-hexadecanaminium chloride exerts its effects primarily through its surfactant properties. The quaternary ammonium group interacts with the lipid bilayers of cell membranes, disrupting their structure and increasing permeability. This leads to the leakage of cellular contents and ultimately cell death. The compound’s antiseptic action is attributed to this membrane-disrupting ability .
Comparación Con Compuestos Similares
Similar Compounds
- Trimethylhexadecylammonium bromide
- Palmityltrimethylammonium chloride
- Hexadecyltrimethylammonium chloride
Uniqueness
Trimethyl-1-hexadecanaminium chloride is unique due to its specific alkyl chain length and the presence of the chloride ion. This combination provides optimal surfactant properties, making it highly effective in reducing surface tension and forming stable emulsions. Compared to other similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, enhancing its versatility in various applications .
Propiedades
Fórmula molecular |
C19H43ClN+ |
|---|---|
Peso molecular |
321.0 g/mol |
Nombre IUPAC |
hexadecyl(trimethyl)azanium;hydrochloride |
InChI |
InChI=1S/C19H42N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1; |
Clave InChI |
WOWHHFRSBJGXCM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC[N+](C)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




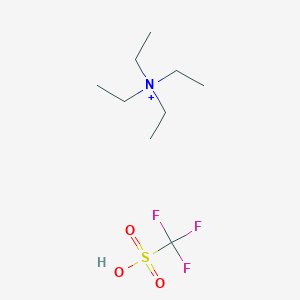
![(3alpha,5beta,12alpha)-24-(Dioctylamino)-12-({[(diphenylcarbamothioyl)sulfanyl]acetyl}oxy)-24-oxocholan-3-yl [2,2'-bithiophene]-5-carboxylate](/img/structure/B12055750.png)

![2-[2-[3,5-Dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol](/img/structure/B12055772.png)
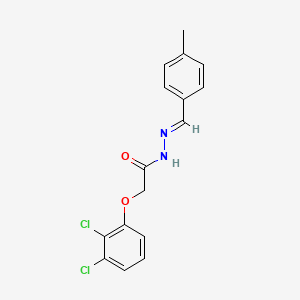
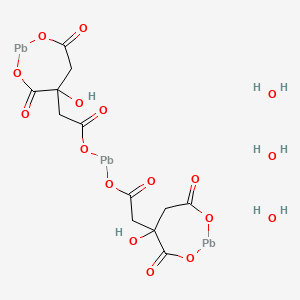
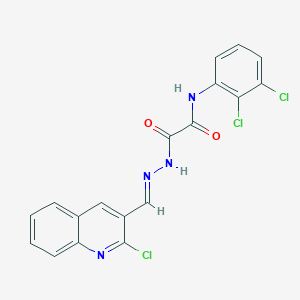
(triphenylphosphine)ruthenium(II)](/img/structure/B12055803.png)
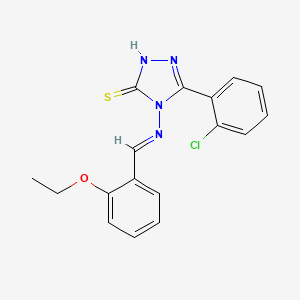


![N-Ethyl-N-isopropylpropan-2-aminium 3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12055820.png)
